Fmoc-Tyr(Malonyl-Di-Otbu)-OH
Description
Contextualization within Protected Amino Acid Chemistry for Peptide Synthesis
The synthesis of peptides with a defined sequence requires the use of amino acids where reactive functional groups are temporarily blocked or "protected". peptide.com This prevents unwanted side reactions during the formation of the peptide bond. The most common strategy in modern peptide synthesis is the Fmoc/tBu approach. In this method, the Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups, such as the tert-butyl (tBu) group. peptide.comadvancedchemtech.com This "orthogonal" protection scheme allows for the selective removal of the Fmoc group to elongate the peptide chain, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support. peptide.com
Fmoc-Tyr(Malonyl-Di-Otbu)-OH fits squarely within this paradigm. The Fmoc group serves its standard role as the temporary Nα-protecting group. The Malonyl-Di-Otbu group on the tyrosine side chain, however, offers specialized properties that go beyond the standard tBu protection of the phenolic hydroxyl group seen in Fmoc-Tyr(tBu)-OH. peptide.com
Rationale for Malonyl-Di-Otbu Functionalization of the Tyrosine Side Chain
The functionalization of the tyrosine side chain with a malonyl-di-Otbu group serves a specific and strategic purpose, primarily as a non-hydrolyzable mimic of phosphotyrosine. glpbio.comglpbio.combachem.comvwr.com Phosphorylation of tyrosine residues is a critical post-translational modification that regulates a vast array of cellular processes. nih.gov Studying the effects of tyrosine phosphorylation often requires the synthesis of peptides containing phosphotyrosine. However, the phosphate (B84403) group itself can be chemically labile and susceptible to enzymatic degradation by phosphatases.
The malonyl group, with its two carboxylic acid functionalities (protected here as di-tert-butyl esters), acts as a stable isostere of the phosphate group. This allows for the creation of peptides that can mimic the biological activity of their phosphorylated counterparts but are resistant to phosphatase activity. glpbio.comglpbio.combachem.comvwr.com This stability is crucial for developing potential therapeutic agents and research tools. For instance, peptides containing this modification have been shown to be potent inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, a key regulator of insulin (B600854) signaling. glpbio.comglpbio.combachem.comvwr.com In one study, a peptide containing malonyl-tyrosine inhibited PTP1B twenty times more effectively than the equivalent phosphotyrosine-containing peptide. glpbio.comglpbio.combachem.com
Historical Development and Significance as a Specialized Building Block in Peptide Science
The development of this compound arose from the need for more sophisticated tools to probe the roles of post-translational modifications. The concept of using phosphotyrosine mimetics that are stable to enzymatic degradation has been an active area of research. acs.org While various phosphorus-containing mimics were developed, the non-phosphorus-containing l-O-(2-malonyl)tyrosine (OMT) emerged as a promising alternative. acs.orgacs.org
The creation of the Fmoc-protected and side-chain-esterified version, this compound, made this mimetic readily available for incorporation into peptides using standard Fmoc-based solid-phase peptide synthesis protocols. chemimpex.com This has enabled researchers to synthesize peptides and even entire proteins with site-specific, stable mimics of phosphotyrosine. The significance of this building block lies in its ability to facilitate the study of signaling pathways that are dependent on tyrosine phosphorylation and to develop potent and stable inhibitors of enzymes involved in these pathways. glpbio.comglpbio.combachem.comvwr.comchemimpex.com The use of such specialized building blocks is integral to advancing our understanding of complex biological systems and for the rational design of novel therapeutics. chemimpex.com
Structure
2D Structure
Properties
IUPAC Name |
(2S)-3-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]oxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39NO9/c1-34(2,3)44-31(39)29(32(40)45-35(4,5)6)43-22-17-15-21(16-18-22)19-28(30(37)38)36-33(41)42-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-29H,19-20H2,1-6H3,(H,36,41)(H,37,38)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSLNORFSWIPLG-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc Tyr Malonyl Di Otbu Oh
Chemical Synthesis Pathways from Fmoc-Tyrosine Precursors
The primary route to Fmoc-Tyr(Malonyl-Di-Otbu)-OH begins with the commercially available Fmoc-L-tyrosine. chemimpex.com The synthesis involves the esterification of the phenolic hydroxyl group of tyrosine with a malonic acid derivative.
The synthesis of this compound involves the esterification of the phenolic hydroxyl group of Fmoc-L-tyrosine with di-tert-butyl malonate. This reaction is typically carried out in the presence of a coupling agent and a base in an appropriate organic solvent. One common method involves the alkylation of di-tert-butyl malonate with a suitable precursor. universiteitleiden.nl For instance, the anion of di-tert-butyl malonate can be reacted with a derivative where the tyrosine side chain is modified to be a leaving group. nih.govuibk.ac.at
Another approach involves the direct condensation of Fmoc-L-tyrosine with di-tert-butyl malonate, facilitated by a carbodiimide (B86325) or other coupling reagent. The reaction conditions, such as temperature and reaction time, are critical to ensure high yield and minimize side reactions.
Optimizing the synthesis of this compound is crucial for achieving high purity and yield. Key parameters that are often adjusted include the choice of solvent, the type and amount of base, and the coupling reagent. For instance, the use of different coupling reagents like HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can be explored to improve efficiency. rsc.org The stoichiometry of the reactants, particularly the di-tert-butyl malonate and the activating agents, must be carefully controlled to prevent the formation of unwanted byproducts. Temperature control is also vital; reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature to manage the reaction rate and selectivity. uibk.ac.at
| Parameter | Typical Conditions/Reagents | Purpose |
| Starting Material | Fmoc-L-Tyrosine | Provides the core amino acid structure. |
| Malonylating Agent | Di-tert-butyl malonate | Introduces the malonyl-di-Otbu moiety. |
| Coupling Agent | HBTU, DIC (N,N'-Diisopropylcarbodiimide) | Facilitates the ester bond formation. |
| Base | DIPEA (N,N-Diisopropylethylamine), NaH | Neutralizes acids and activates reagents. uibk.ac.atrsc.org |
| Solvent | DMF (Dimethylformamide), THF (Tetrahydrofuran) | Dissolves reactants and facilitates the reaction. uibk.ac.atrsc.org |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes side reactions. uibk.ac.at |
| Reaction Time | Varies (monitored by TLC) | Ensures completion of the reaction. |
Esterification and Malonylation Reaction Conditions
Functional Group Protection Strategies during Synthesis
The successful synthesis of this compound hinges on a robust protecting group strategy to ensure that specific reactive sites remain unaltered during the chemical transformations.
The 9-fluorenylmethoxycarbonyl (Fmoc) group is employed for the temporary protection of the alpha-amino group of the tyrosine molecule. chemimpex.com This protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). altabioscience.com The key advantage of the Fmoc group is its base-lability; it can be selectively removed under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF, without affecting other acid-labile protecting groups. altabioscience.comiris-biotech.de This orthogonality is fundamental in peptide chemistry, allowing for the sequential addition of amino acids to a growing peptide chain. nih.govbiosynth.com The Fmoc group is stable to the acidic conditions often used to remove side-chain protecting groups, a feature that was a significant improvement over the older Boc/Benzyl protection strategy. altabioscience.comnih.gov
The di-tert-butyl malonate group serves a dual purpose in this molecule. Primarily, it acts as a protecting group for the phenolic hydroxyl group of tyrosine. The tert-butyl esters within this moiety are stable to the basic conditions used for Fmoc group removal but are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). iris-biotech.degoogle.com This acid lability is compatible with the final deprotection step in Fmoc-based peptide synthesis, where all acid-sensitive groups are removed simultaneously. iris-biotech.debiosynth.com
Furthermore, the malonyl group itself can be considered a mimic of phosphotyrosine, making this compound a valuable building block for synthesizing peptides that can act as inhibitors for protein tyrosine phosphatases (PTPs). vwr.combachem.comglpbio.com It has been shown that peptides containing malonyl-tyrosine can inhibit PTP1B more potently than their phosphotyrosine counterparts. bachem.comglpbio.com
| Protecting Group | Protected Functionality | Deprotection Conditions | Orthogonality |
| Fmoc | α-Amino group | Mild base (e.g., 20% piperidine in DMF) altabioscience.com | Orthogonal to acid-labile groups. iris-biotech.debiosynth.com |
| Di-tert-butyl (in malonate) | Carboxyl groups of malonate | Strong acid (e.g., Trifluoroacetic acid - TFA) iris-biotech.de | Orthogonal to base-labile Fmoc group. biosynth.com |
Orthogonal Protection of the Alpha-Amino Group (Fmoc)
Purification and Isolation Techniques in Laboratory Synthesis
Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any side products. The standard method for purifying Fmoc-amino acid derivatives like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). bachem.com This technique separates compounds based on their hydrophobicity. bachem.com
The crude product is typically dissolved in a suitable solvent and injected into the HPLC system. A gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase (often containing a small amount of TFA) is used to elute the components from a C18 column. bachem.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC) or mass spectrometry, to identify those containing the pure product. rsc.org
Once the pure fractions are collected, the solvent is removed, often by evaporation under reduced pressure (in vacuo), to yield the final, purified solid product. rsc.org In some cases, precipitation or recrystallization from an appropriate solvent system can also be employed as a purification step. acs.org For instance, the crude product might be precipitated from an aqueous solution and then washed with various organic solvents to remove impurities. acs.org
Orthogonal Protecting Group Chemistry in Peptide Synthesis with Fmoc Tyr Malonyl Di Otbu Oh
Principles of Orthogonal Protection in Fmoc Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is a methodical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. powdersystems.com To prevent unwanted side reactions and ensure the correct peptide sequence, the reactive functional groups of the amino acids, namely the α-amino group and any reactive side chains, must be temporarily masked with protecting groups. biosynth.comspringernature.com
The concept of "orthogonal protection" is crucial for the efficiency and success of SPPS. powdersystems.compeptide.com An orthogonal protection scheme employs protecting groups that can be removed under completely different chemical conditions. peptide.com This allows for the selective deprotection of one type of functional group while others remain intact. biosynth.com
In the widely used Fmoc/tBu strategy for SPPS, the α-amino group of the incoming amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. powdersystems.compeptide.com The reactive side chains of the amino acids are typically protected by acid-labile groups, such as the tert-butyl (tBu) group. powdersystems.compeptide.comiris-biotech.de This orthogonality is advantageous as the Fmoc group can be removed with a base, typically piperidine (B6355638), to allow for the coupling of the next amino acid, without affecting the acid-labile side-chain protecting groups. peptide.comwikipedia.org Conversely, the side-chain protecting groups can be removed at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA), without cleaving the Fmoc group. peptide.comcsic.es This selective deprotection capability is essential for synthesizing complex peptides, including those that are cyclic or branched. csic.esbachem.com
Selective Cleavage of the Fmoc Group
The selective removal of the N-α-Fmoc protecting group is a critical and repeated step in the elongation of the peptide chain during Fmoc-based SPPS. fiveable.me
Base-Labile Deprotection Mechanisms and Conditions
The Fmoc group is characterized by its lability to basic conditions. wikipedia.org Its removal proceeds via a β-elimination mechanism. peptide.comfiveable.me A base, most commonly a secondary amine like piperidine, abstracts the acidic proton on the β-carbon of the fluorene (B118485) ring system. peptide.comfiveable.menih.gov This leads to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide. peptide.com
The standard condition for Fmoc deprotection in SPPS is a solution of 20% piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). wikipedia.orgnih.gov The reaction is typically rapid, with the half-life of the Fmoc group in this solution being approximately six seconds. wikipedia.org Piperidine serves a dual role: it not only acts as the base to initiate the deprotection but also functions as a scavenger for the liberated dibenzofulvene, forming a stable adduct and preventing this reactive electrophile from engaging in deleterious side reactions with the newly deprotected amine of the peptide chain. peptide.comwikipedia.orgnih.gov
| Reagent/Condition | Role | Typical Concentration |
| Piperidine | Base for deprotection and scavenger for dibenzofulvene | 20% in DMF |
| N,N-Dimethylformamide (DMF) | Polar aprotic solvent | 80% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Alternative, stronger non-nucleophilic base | Can be used to improve deprotection yield |
| Piperazine | Alternative base | 5% in DMF (often with DBU and formic acid) |
Compatibility with the Malonyl-Di-Otbu Protecting Group Stability
The success of the Fmoc SPPS strategy hinges on the stability of the side-chain protecting groups during the repeated cycles of Fmoc deprotection. The Malonyl-Di-Otbu group, which protects the tyrosine side chain in Fmoc-Tyr(Malonyl-Di-Otbu)-OH, consists of two tert-butyl (tBu) esters. iris-biotech.de These tBu-based protecting groups are stable under the basic conditions used for Fmoc removal. organic-chemistry.org The cleavage of tBu esters requires strong acidic conditions, which are orthogonal to the basic conditions of Fmoc deprotection. powdersystems.comiris-biotech.de Therefore, the Malonyl-Di-Otbu group remains intact on the tyrosine side chain throughout the iterative steps of peptide chain elongation, ensuring the integrity of the side-chain protection until the final acid-mediated cleavage step.
Selective Cleavage of the Malonyl-Di-Otbu Protecting Group
Following the complete assembly of the peptide chain, the permanent side-chain protecting groups must be removed to yield the final, unprotected peptide.
Acid-Labile Deprotection Mechanisms (e.g., Trifluoroacetic Acid-mediated)
The Malonyl-Di-Otbu group, like other tert-butyl based protecting groups, is cleaved under strong acidic conditions. peptide.comiris-biotech.de The standard reagent for this final deprotection step in Fmoc SPPS is trifluoroacetic acid (TFA), typically used in high concentrations (e.g., 90-95%). iris-biotech.degoogle.com
The mechanism of cleavage involves the protonation of the ester oxygen of the tert-butyl group by TFA. This is followed by the departure of the stable tert-butyl cation, which is a key feature of this deprotection strategy. organic-chemistry.org The resulting carboxylate anion is then protonated to yield the free carboxylic acid. To prevent the reactive tert-butyl cation from causing side reactions, such as the alkylation of sensitive amino acid residues like tryptophan and tyrosine, "scavengers" are typically added to the cleavage cocktail. peptide.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole.
| Reagent | Function |
| Trifluoroacetic Acid (TFA) | Strong acid for cleavage of acid-labile protecting groups |
| Water | Scavenger |
| Triisopropylsilane (TIS) | Scavenger, particularly for trityl and Pbf groups |
| Thioanisole | Scavenger, can accelerate Arg(Pmc/Pbf) removal |
A novel method using dilute hydrochloric acid (HCl) in fluoro alcohols like hexafluoroisopropanol has also been described for the rapid removal of tert-butyl esters and other acid-labile protecting groups. acs.org
Applications in Advanced Peptide Synthesis and Engineering
Incorporation into Complex Peptide Architectures via SPPS
The precise placement of Fmoc-Tyr(Malonyl-Di-Otbu)-OH within a peptide sequence is a key advantage of its use in SPPS, allowing for the construction of sophisticated molecular designs.
Established Solid-Phase Peptide Synthesis Protocols
The incorporation of this compound into a peptide chain is compatible with standard Fmoc-based SPPS protocols. The synthesis cycle begins with the removal of the Fmoc protecting group from the resin-bound peptide, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The newly freed amino group is then available to react with the carboxylic acid of the incoming this compound. This coupling reaction is facilitated by activating agents that promote the formation of a stable peptide bond. The di-tert-butyl ester protection on the malonyl group is resistant to the basic conditions of Fmoc deprotection, ensuring the side chain remains intact throughout the synthesis.
Table 1: General Steps in an SPPS Cycle for Incorporating this compound
| Step | Common Reagents/Solvents | Function |
| Resin Swelling | Dichloromethane (DCM), Dimethylformamide (DMF) | Prepares the solid support for the chemical reactions. |
| Fmoc Deprotection | 20% Piperidine in DMF | Removes the N-terminal Fmoc group to allow for chain elongation. |
| Washing | DMF, DCM | Clears away excess reagents and soluble by-products. |
| Amino Acid Coupling | This compound, an activating agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF | Forms the new peptide bond between the resin-bound peptide and the incoming amino acid. |
| Washing | DMF, DCM | Removes unreacted amino acid and coupling reagents. |
| Repeat Cycle | Proceed to the next deprotection and coupling step. | Elongates the peptide chain one amino acid at a time. |
Optimization of Coupling Reactions for Malonylated Tyrosine
Due to the steric bulk of the malonyl-di-tert-butyl ester side chain, the coupling of this compound can sometimes be less efficient than for smaller amino acids. To ensure a complete reaction and prevent the formation of incomplete peptide sequences, optimization of the coupling step may be necessary. This can involve using more powerful activating agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known to be effective for sterically hindered couplings. Other strategies to improve coupling efficiency include increasing the reaction time, performing the coupling at a slightly elevated temperature, or repeating the coupling step (a "double coupling") to drive the reaction to completion.
Strategies for Constructing Peptides with Site-Specific Modifications
A primary application of this compound is to introduce a site-specific point of modification into a peptide. Once the peptide synthesis is complete, the final step involves cleaving the peptide from the solid support and removing all protecting groups. This is typically achieved using a strong acid cocktail, such as one containing trifluoroacetic acid (TFA). This acidic treatment simultaneously removes the tert-butyl esters from the malonylated tyrosine side chain, exposing a reactive malonic acid group. This group can then be used for further chemical modifications, such as conjugation to fluorescent dyes, cross-linking agents, or other molecules of interest, allowing for the creation of peptides with precisely tailored properties.
Design and Synthesis of Modified Peptides for Research Purposes
The ability to introduce a unique chemical handle like a malonic acid group opens up possibilities for designing and synthesizing novel peptides for a wide range of research applications.
Introduction of Non-Canonical Amino Acid Functionalities
By incorporating this compound, chemists can introduce a non-canonical (non-proteinogenic) amino acid functionality into a peptide sequence. The resulting malonic acid side chain provides a dicarboxylic acid motif that can be used, for example, to chelate metal ions or to alter the local charge and conformation of the peptide. This expands the chemical diversity of synthetic peptides beyond what is possible with the 20 common amino acids.
Synthesis of Peptides Mimicking Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for regulating protein function in biology. The malonylation of lysine (B10760008) residues is a known PTM. By using this compound, researchers can synthesize peptides containing a malonyl group on a tyrosine residue. These synthetic peptides can serve as mimics to study the functional and structural consequences of introducing such an acidic modification at a specific site within a protein. This allows for controlled studies on how PTMs influence protein-protein interactions, enzymatic activity, and other biological processes.
Influence on Peptide Conformational Preferences and Structural Motifs
The incorporation of non-standard amino acids is a key strategy in peptide engineering to modulate the conformational landscape of peptides, thereby influencing their biological activity, stability, and target specificity. The synthetic amino acid this compound, a phosphotyrosine mimetic, introduces a bulky and negatively charged side chain (after deprotection of the tert-butyl groups) that can significantly impact the local and global conformation of a peptide. Research into the precise conformational effects of this specific residue is emerging, with valuable insights drawn from studies on closely related phosphotyrosine analogs.
The malonic acid group, once deprotected, serves as a bioisostere for the phosphate (B84403) group of phosphotyrosine. researchgate.netnih.gov This mimicry is not only electronic but also structural, introducing specific conformational constraints and new potential interactions that can dictate the peptide's three-dimensional structure. The presence of two carboxylic acid functions on the malonate moiety provides a tetrahedral geometry and multiple hydrogen bond acceptors, which can influence the peptide backbone and its interaction with surrounding residues or binding partners.
Detailed research findings from structural studies on peptides containing similar phosphotyrosine mimetics provide a strong basis for understanding the influence of the malonyl-tyrosine residue. These studies reveal how such modifications can stabilize specific secondary structures and orient key pharmacophoric elements.
Detailed Research Findings
Structural analyses, particularly X-ray crystallography of protein-ligand complexes, have shed light on how residues mimicking phosphotyrosine, including those with malonate-like structures, are accommodated within binding pockets. These findings are critical for understanding the conformational influence of this compound when incorporated into peptides designed as enzyme inhibitors or modulators of protein-protein interactions.
One key area of application for this amino acid is in the development of inhibitors for Protein Tyrosine Phosphatases (PTPs), such as PTP1B, which is a target for type II diabetes therapies. nih.gov X-ray crystallography of PTP1B in complex with an inhibitor containing a phenyl-O-malonic acid moiety as a phosphotyrosine bioisostere revealed that the malonate group effectively mimics the phosphate's interactions within the enzyme's active site. nih.gov The inhibitor binds with the mobile WPD loop of the enzyme in an "open" conformation, a detail that is crucial for understanding the inhibitor's potency and the conformational state it stabilizes. nih.gov
In a separate study focused on the Grb7-SH2 domain, a target in breast cancer, researchers designed cyclic peptide inhibitors incorporating phosphotyrosine mimetics like carboxymethylphenylalanine (cmF) and carboxyphenylalanine (cF). researchgate.net X-ray crystal structures of these peptides in complex with the Grb7-SH2 domain demonstrated how these acidic side chains could replicate the binding of native phosphotyrosine, leading to potent and specific inhibition. researchgate.net The structural analysis identified the precise molecular contacts made by the phosphotyrosine mimic that are responsible for the improved binding affinity. researchgate.net
These studies collectively suggest that the malonyl group of Tyr(Malonyl-Di-Otbu) can direct the peptide's conformation by:
Orienting the Aromatic Side Chain: The bulky and charged malonate group restricts the rotational freedom (chi angles) of the tyrosine side chain, pre-organizing the peptide for binding and potentially reducing the entropic penalty upon complex formation. nih.gov
Forming Specific Interactions: The carboxylate groups can form key hydrogen bonds and salt bridges with basic residues (like arginine or lysine) in a target protein's binding site, mimicking the interactions of a native phosphate group. researchgate.netnih.gov
Influencing Backbone Torsion Angles: The steric hindrance and electronic properties of the malonylated side chain can influence the peptide's backbone dihedral angles (phi and psi), potentially favoring specific secondary structural motifs like β-turns or extended conformations, which are often recognized by protein domains such as SH2 domains.
The following data tables summarize key findings from research on related phosphotyrosine mimetics, which inform our understanding of the structural role of this compound.
Table 1: Structural Insights from PTP1B Inhibitors with Phenyl-O-Malonic Acid
| Parameter | Finding | Reference |
| Mimetic Used | Phenyl-O-malonic acid | nih.gov |
| Target Protein | Protein Tyrosine Phosphatase 1B (PTP1B) | nih.gov |
| Structural Method | X-Ray Crystallography | nih.gov |
| Key Conformational Influence | The inhibitor binds with the WPD loop of PTP1B in the "open" conformation. | nih.gov |
| Inferred Role of Malonyl Group | Acts as an effective phosphotyrosine bioisostere, establishing key interactions in the active site. | nih.gov |
Table 2: Structural Insights from Grb7-SH2 Domain Inhibitors
| Parameter | Finding | Reference |
| Mimetics Used | Carboxymethylphenylalanine (cmF) and Carboxyphenylalanine (cF) | researchgate.net |
| Target Protein | Grb7-SH2 Domain | researchgate.net |
| Structural Method | X-Ray Crystallography | researchgate.net |
| Key Conformational Influence | The pY mimics establish precise contacts that underpin improved binding affinity and specificity. | researchgate.net |
| Inferred Role of Malonyl-like Group | The acidic side chains successfully mimic phosphotyrosine, enabling potent and specific binding to the target. | researchgate.net |
Fmoc Tyr Malonyl Di Otbu Oh As a Phosphotyrosine Mimetic in Biochemical Research
Application in Protein Tyrosine Phosphatase (PTP) Inhibition Studies
The mimicry of phosphotyrosine by malonyl-tyrosine derivatives makes them valuable tools in the study and inhibition of protein tyrosine phosphatases (PTPs), particularly PTP1B, which is a negative regulator of insulin (B600854) and leptin signaling pathways. juniperpublishers.comresearchgate.net The building block Fmoc-Tyr(Malonyl-Di-Otbu)-OH is used in solid-phase peptide synthesis to incorporate the pTyr mimetic into peptide sequences, creating potent and cell-permeable PTP inhibitors. nih.govglpbio.com
Design Principles for PTP Inhibitors Utilizing Malonyl-Tyrosine
The development of PTP inhibitors using malonyl-tyrosine is guided by several key principles aimed at enhancing potency, stability, and selectivity.
Phosphatase Stability : A primary design goal is to create pTyr mimetics that are resistant to hydrolysis by PTPs. nih.govresearchgate.net Unlike the phosphoester bond in pTyr, the ether linkage and carboxyl groups of OMT are stable against the enzymatic action of phosphatases. iris-biotech.de
Non-Phosphorus Mimicry : OMT is considered one of the most successful non-phosphorus-containing pTyr mimetics. juniperpublishers.com This avoids potential liabilities associated with phosphorus-containing compounds, such as phosphonates, and allows for different chemical modification strategies. acs.org
Enhanced Affinity through Fluorination : Building on the OMT scaffold, the introduction of fluorine atoms to create fluoro-O-malonyltyrosine (FOMT) has been shown to significantly increase inhibitory potency against PTP1B. juniperpublishers.comacs.org Molecular modeling suggests this enhanced affinity is due to favorable hydrogen-bonding interactions between the fluorine atom and the enzyme's catalytic site. acs.org
Peptide Scaffolding : The malonyl-tyrosine residue is incorporated into peptide sequences that are based on the known substrate recognition sites of the target PTP. acs.orgnih.gov For instance, cyclic hexapeptides modeled on an autophosphorylation site of the epidermal growth factor receptor (EGFR) have been used to target PTP1B. acs.orgnih.gov
Achieving Selectivity : A major challenge in PTP inhibitor design is achieving selectivity over other highly homologous PTPs, such as T-cell protein tyrosine phosphatase (TCPTP). juniperpublishers.com PTP1B and TCPTP share a high degree of sequence identity in their catalytic domains. juniperpublishers.com Design strategies aim to exploit subtle differences in residues outside the primary phosphate-binding pocket to confer selectivity. portico.orgjuniperpublishers.com
Mechanistic Investigations of Malonyl-Tyrosine Containing Peptides on PTP 1B Activity
Studies have shown that peptides containing malonyl-tyrosine derivatives can be significantly more potent inhibitors of PTP1B than the equivalent phosphotyrosine-containing peptides. glpbio.combachem.com For example, one study demonstrated that a peptide containing OMT inhibited PTP1B-catalyzed insulin receptor dephosphorylation 20 times more effectively than its pTyr counterpart. glpbio.combachem.com The introduction of a fluorine atom to create FOMT further enhanced this potency. In one peptide series, the FOMT-containing peptide (IC₅₀ = 1 µM) was 10 times more potent than the OMT version (IC₅₀ = 10 µM). acs.org
Table 1: Inhibitory Potency of Peptides Against PTP1B Data sourced from a study measuring the inhibition of PTP 1B-mediated dephosphorylation of phosphorylated insulin receptor. acs.org
| Peptide Sequence (Ac-D-A-D-E-X-L-amide) | X Residue | IC₅₀ (µM) |
| Peptide 1 | OMT (O-malonyltyrosine) | 10 |
| Peptide 2 | FOMT (fluoro-O-malonyltyrosine) | 1 |
The structural basis for this inhibition and the mimicry of phosphotyrosine has been revealed by X-ray crystallography of PTP1B in complex with a cyclic peptide inhibitor containing a fluoromalonyl tyrosine residue. acs.orgnih.gov These studies show that the malonyl moiety binds within the enzyme's catalytic site, where the two carboxylate groups engage in a network of hydrogen bonds with backbone amides and an arginine side chain in the P-loop (phosphate-binding loop), mimicking the interactions of a phosphate (B84403) group. acs.org
A key mechanistic insight from these structural studies is the behavior of the WPD loop, a flexible loop that is crucial for catalysis. juniperpublishers.comacs.org In complexes with actual phosphotyrosine-containing peptides, this loop closes over the active site. acs.orgnih.gov However, when the fluoromalonyl tyrosine-containing peptide inhibitor is bound, the WPD loop remains in an open conformation. acs.orgnih.gov This finding demonstrates a distinct inhibitory mechanism compared to substrate binding and provides a structural framework for designing inhibitors with improved affinity and specificity. acs.orgnih.gov
Interactions with Src Homology 2 (SH2) Domains and Other Phosphotyrosine-Binding Modules
Beyond PTPs, the phosphotyrosine mimicry of OMT is effective for targeting other pTyr-dependent signaling proteins, most notably those containing Src Homology 2 (SH2) domains. nih.govresearchgate.net SH2 domains are modules of about 100 amino acids that specifically recognize and bind to short peptide sequences containing a phosphotyrosine residue, thereby mediating the recruitment of signaling proteins in pathways controlled by tyrosine kinases. researchgate.net The ability to inhibit SH2 domain interactions is a key strategy for modulating these signaling pathways. nih.govresearchgate.net
The protected amino acid this compound has been used to synthesize OMT-containing peptides designed to inhibit the binding of various SH2 domains. nih.govacs.org Since OMT is stable to phosphatase activity, these peptides offer an advantage over pTyr-peptides for in vivo applications. nih.govresearchgate.net
Research has demonstrated that OMT-containing peptides can bind to the SH2 domains of several key signaling proteins, including those from PI-3 kinase and the phosphatase SH-PTP2, with reasonable affinity. nih.gov The inhibitory potency varies depending on the target SH2 domain and the peptide sequence surrounding the OMT residue, highlighting that context outside the pTyr-mimetic is crucial for binding specificity, just as it is for authentic pTyr sequences. nih.govresearchgate.net
Table 2: Inhibitory Potency of OMT vs. FOMT Peptides Against a p85 PI 3-Kinase SH2 Domain Data sourced from a competition binding assay using the p85 PI 3-kinase C-terminal SH2 domain GST fusion construct. acs.org
| Peptide Sequence (Ac-D-X-V-P-M-L-amide) | X Residue | IC₅₀ (µM) |
| Peptide 3 | OMT (O-malonyltyrosine) | 14 |
| Peptide 4 | FOMT (fluoro-O-malonyltyrosine) | 18 |
Interestingly, while fluorination of the malonyl group (FOMT) significantly enhanced potency against PTP1B, it did not improve—and in fact slightly weakened—the inhibitory activity against the C-terminal SH2 domain of the p85 subunit of PI 3-kinase. acs.org This differential effect suggests that FOMT may be particularly useful for developing selective PTP inhibitors over certain SH2 domains. acs.org The structural insights gained from studying these interactions provide a basis for the rational design of more specific inhibitors for not only PTPs but also SH2 and other phosphotyrosine-binding domains. acs.orgnih.gov
Bioconjugation Strategies Utilizing Fmoc Tyr Malonyl Di Otbu Oh Derivatives
Methods for Covalent Attachment to Biomolecules in Research
The selective chemical modification of tyrosine residues on proteins and peptides is an area of active research, offering an alternative to more established methods targeting lysine (B10760008) and cysteine. capes.gov.brgoogle.com Several strategies have been developed to achieve this, each with its own set of advantages and limitations.
Transition Metal-Mediated Bioconjugation Reactions on Tyrosine
Transition metals have emerged as powerful tools for mediating the selective modification of tyrosine residues under biocompatible conditions. nih.govrsc.org These methods often involve the metal center activating the tyrosine side chain or a coupling partner, facilitating a specific covalent bond formation.
One notable approach involves the use of palladium complexes to catalyze the O-alkylation of tyrosine. nih.gov For instance, an electrophilic π-allyl palladium complex, generated in situ from an allylic acetate (B1210297) and a palladium(II) catalyst, can react selectively with the phenolic oxygen of tyrosine. This reaction has been demonstrated to proceed with good conversion rates on model proteins like chymotrypsinogen at mild pH and temperature. nih.gov A key advantage of this method is its selectivity for tyrosine over other potentially nucleophilic residues such as lysine and cysteine, especially when those residues are not surface-accessible. nih.gov
Rhodium(III) complexes have also been employed for tyrosine bioconjugation. nih.gov This strategy involves the formation of an η6-arene-rhodium complex with the tyrosine side chain. Subsequent transmetalation with a functionalized arylboronic acid, which contains a directing group like an o-carboxamide, allows for the transfer of a cargo molecule to the tyrosine residue. nih.gov
Furthermore, photoredox catalysis using ruthenium(II) photocatalysts represents another innovative strategy. nih.govprinceton.edu This method involves the generation of a tyrosyl radical through a light-induced single-electron transfer, which can then be intercepted by a suitable coupling partner. This approach allows for the site-selective installation of bioorthogonal handles, such as formyl groups, onto native proteins. princeton.edu
Table 1: Overview of Transition Metal-Mediated Tyrosine Bioconjugation
| Metal Catalyst | Reaction Type | Key Features | Reference |
| Palladium(II) | O-alkylation | Selective for tyrosine over inaccessible lysines and cysteines. | nih.gov |
| Rhodium(III) | C-H activation/functionalization | Forms a stable organometallic linkage. | nih.gov |
| Ruthenium(II) | Photoredox catalysis | Generates tyrosyl radicals for subsequent coupling. | nih.govprinceton.edu |
Mannich-Type Reactions for Tyrosine Modification
The Mannich-type reaction is a classic carbon-carbon bond-forming reaction that has been adapted for the selective modification of tyrosine residues in proteins. capes.gov.brnih.gov This three-component reaction typically involves an aldehyde, an amine (often an electron-rich aniline), and the phenolic side chain of tyrosine. capes.gov.brnih.gov An imine is formed in situ from the aldehyde and aniline (B41778), which then acts as an electrophile that attacks the electron-rich aromatic ring of tyrosine, resulting in a new carbon-carbon bond. capes.gov.br
This strategy has been successfully used to attach various functionalities, including fluorophores and synthetic peptides, to proteins like chymotrypsinogen. nih.govresearchgate.net The reaction proceeds under mild pH and temperature conditions, and enzymatic activity can be preserved. capes.gov.brnih.gov A significant advantage of this method is the potential to introduce two different functional groups simultaneously via the aldehyde and aniline components. nih.gov
However, a notable challenge with the Mannich-type reaction is the potential for side reactions with other nucleophilic amino acid residues, such as tryptophan and cysteine. nih.gov The selectivity for tyrosine can be protein-dependent; for example, while chymotrypsinogen is modified primarily on tyrosine, lysozyme (B549824) shows significant modification on tryptophan residues as well. nih.gov
Table 2: Key Aspects of Mannich-Type Reactions for Tyrosine Bioconjugation
| Component | Role | Example |
| Aldehyde | Forms the electrophilic imine | Formaldehyde |
| Amine | Forms the electrophilic imine | Electron-rich anilines |
| Tyrosine | Nucleophile | Surface-accessible tyrosine residue |
| Advantages | Carbon-carbon bond formation, potential for dual functionalization. | |
| Limitations | Potential for side reactions with tryptophan and cysteine. |
Enzyme-Mediated Bioconjugation Approaches for Tyrosine Derivatives
Enzymes offer a high degree of specificity and efficiency for modifying biomolecules under physiological conditions. Several enzymatic approaches have been developed for the bioconjugation of tyrosine and its derivatives.
Tyrosinase is an enzyme that catalyzes the oxidation of tyrosine to dopaquinone. nih.govresearchgate.net This highly reactive intermediate can then be trapped by various nucleophiles. For example, the generated o-quinone can undergo a strain-promoted cycloaddition with a bicyclononyne (BCN) derivative, enabling the attachment of a desired cargo. nih.gov Alternatively, the o-quinone can react with nucleophiles like cysteine thiols, leading to the formation of a covalent bond between two proteins or a protein and a peptide. nih.gov To prevent over-oxidation, the reaction can be controlled by adding a reducing agent like ascorbic acid to stop the reaction at the catechol stage, which can then be functionalized, for instance, by reacting with boronic acids. nih.gov
Another powerful enzymatic method involves the use of tubulin tyrosine ligase (TTL). acs.org This enzyme can site-specifically incorporate tyrosine derivatives, including those with bioorthogonal handles, onto the C-terminus of a protein that bears a specific recognition sequence (the "Tub-tag"). acs.org This strategy has been used to introduce aryl thiol-containing tyrosine derivatives, which can then be selectively modified in the presence of native cysteine residues. acs.org
Table 3: Enzyme-Mediated Bioconjugation of Tyrosine
| Enzyme | Mechanism | Application | Reference |
| Tyrosinase | Oxidation of tyrosine to dopaquinone | Subsequent reaction with nucleophiles or cycloaddition partners. | nih.govresearchgate.netnih.gov |
| Tubulin Tyrosine Ligase (TTL) | C-terminal incorporation of tyrosine derivatives | Site-specific labeling of proteins with a "Tub-tag". | acs.org |
Strategies for Constructing Functionalized Peptides as Research Probes
The incorporation of modified amino acids like Fmoc-Tyr(Malonyl-Di-Otbu)-OH into peptides via SPPS is a fundamental strategy for creating functionalized research probes. glpbio.compeptide.comtum.desigmaaldrich.com The malonyl moiety serves as a stable mimic of the phosphate (B84403) group in phosphotyrosine, making peptides containing this modification valuable tools for studying protein tyrosine phosphatases (PTPs). glpbio.com For example, a peptide containing malonyl-tyrosine was shown to be a significantly more potent inhibitor of PTP1B compared to its phosphotyrosine-containing counterpart. glpbio.com
The general strategy involves the standard Fmoc-based SPPS protocol, where this compound is coupled to the growing peptide chain on a solid support. tum.deunibo.it The tert-butyl protecting groups on the malonyl moiety are acid-labile and are removed during the final cleavage and deprotection step, typically using a trifluoroacetic acid (TFA)-based cocktail. tum.de This approach allows for the synthesis of peptides with a precisely placed, non-hydrolyzable phosphotyrosine mimic.
These functionalized peptides can be used for a variety of research applications, including:
Enzyme inhibition studies: To investigate the structure and function of PTPs and other signaling proteins. glpbio.com
Probing protein-protein interactions: To identify and characterize binding partners of phosphotyrosine-containing signaling motifs.
Development of affinity purification reagents: By immobilizing the peptide on a solid support to capture specific binding proteins.
Advanced Methodologies and Innovative Research Directions
Microwave-Assisted Peptide Synthesis with Fmoc-Tyr(Malonyl-Di-Otbu)-OH Derivatives
This acceleration is particularly advantageous when incorporating bulky or unusual building blocks, which can be prone to incomplete reactions and the formation of deletion sequences under conventional conditions. The uniform and efficient heating provided by microwaves helps to overcome the steric hindrance associated with derivatives such as this compound, leading to higher-purity crude peptides and improved yields. semanticscholar.org Research has demonstrated that microwave technology is highly effective for producing "difficult" peptide sequences, including those prone to aggregation. nih.gov The application of microwave-assisted Fmoc SPPS has been successfully demonstrated in the synthesis of complex cyclic and disulfide-rich peptides, showcasing its robustness. nih.gov By minimizing reaction times, microwave heating also reduces the occurrence of side reactions like racemization, further improving the quality of the final peptide product. nih.gov
| Side Reactions | Increased potential for racemization/aggregation | Minimized due to shorter reaction times | Higher Fidelity nih.gov |
Data compiled from general findings in microwave-assisted peptide synthesis literature. nih.govsemanticscholar.org
Chemoenzymatic Synthesis Approaches for Modified Peptides
Chemoenzymatic synthesis represents a powerful strategy that merges the precision of enzymatic catalysis with the versatility of chemical synthesis to produce complex, modified peptides. This approach is particularly valuable for introducing modifications that are difficult to achieve through purely chemical or biological methods. nih.govbeilstein-journals.org In this hybrid strategy, a peptide backbone containing a specific building block, such as one derived from this compound, can be assembled using standard chemical SPPS. Subsequently, enzymes are employed to perform highly specific modifications on the peptide.
A notable example involves the use of tyrosinase enzymes. nih.gov Tyrosinases can selectively hydroxylate the phenol (B47542) side chain of a tyrosine residue within a chemically synthesized peptide to form L-3,4-dihydroxyphenylalanine (L-DOPA). nih.gov This enzymatically generated L-DOPA residue can then serve as a reactive handle for further chemical modifications, such as a Pictet-Spengler reaction, to ligate other molecules or fluorescent tags to the peptide under mild conditions. nih.gov Other enzymes like peroxidases and proteases have also been used to catalyze the polymerization of tyrosine derivatives, creating poly(tyrosine) structures with unique properties. acs.org This chemoenzymatic workflow allows for late-stage functionalization, where the core peptide is first built and then selectively altered, providing access to novel peptide conjugates and architectures that would be challenging to create otherwise. beilstein-journals.org
Development of Novel Tyrosine-Based Building Blocks for Specialized Chemical Biology Applications
The development of novel amino acid building blocks is fundamental to advancing chemical biology and drug discovery. Tyrosine, with its functionalizable phenolic side chain, serves as a versatile scaffold for creating such building blocks. researchgate.net this compound is a prime example of a highly specialized, engineered building block. chemimpex.combachem.com It is designed to act as a stable, non-hydrolyzable mimic of phosphotyrosine. glpbio.comvwr.com This characteristic is crucial for its use in synthesizing potent and cell-permeable inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, which are important targets in metabolic disease research. bachem.comglpbio.com Peptides incorporating this malonyl-tyrosine moiety have been shown to inhibit PTP1B much more effectively than their phosphotyrosine-containing counterparts. bachem.comglpbio.com
Beyond this specific example, research efforts are continually expanding the toolkit of tyrosine-based building blocks:
Fluorinated Tyrosine Derivatives : The introduction of fluorine can alter the physicochemical properties of a peptide, enhancing its conformational stability or binding affinity. Difluoroallylated tyrosine has been used as a building block for the synthesis of fluorinated macrocyclic peptides. researchgate.net
Post-Translational Modification Mimics : Scientists have developed Fmoc-protected tyrosine building blocks that allow for the synthesis of peptides containing modifications like phosphocholination, a post-translational modification important in bacterial pathogenesis. nih.gov
Bioconjugation Handles : Tyrosine derivatives can be designed to facilitate the attachment of peptides to larger proteins. acs.org For example, peptides synthesized with terminal aniline (B41778) groups can be coupled to tyrosine residues on proteins via a Mannich-type reaction. acs.org
The creation of these diverse building blocks, fully compatible with standard Fmoc-SPPS, enables the precise, site-specific introduction of unique functionalities into peptides, paving the way for new therapeutic agents, diagnostic tools, and biomaterials. chemimpex.comnih.gov
Table 2: Examples of Specialized Tyrosine-Based Building Blocks
| Building Block Class | Example | Key Feature / Application |
|---|---|---|
| Phosphotyrosine Mimetics | This compound | Non-hydrolyzable pTyr mimic; used for synthesis of PTP inhibitors. bachem.comglpbio.comvwr.com |
| Fluorinated Amino Acids | Difluoroallylated Tyrosine | Introduction of fluorine to influence peptide conformation and properties; used in macrocycle synthesis. researchgate.net |
| Modified pTyr Analogs | Fmoc-Tyr(PO(OBzl)OH)-OH | "Global" phosphorylation approach for synthesizing phosphopeptides. sigmaaldrich.com |
| Bioconjugation Precursors | Peptides with terminal anilines | Used for site-specific ligation to tyrosine residues on proteins. acs.org |
| Other PTM Analogs | Fmoc-Tyr(PCho) derivative | Building block for synthesizing phosphocholinated peptides. nih.gov |
Analytical and Spectroscopic Characterization in Academic Research
Chromatographic Techniques for Purity Assessment and Product Isolation
Chromatographic methods are indispensable for separating Fmoc-Tyr(Malonyl-Di-Otbu)-OH from reaction byproducts and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of Fmoc-protected amino acids. While specific HPLC protocols for this compound are not extensively detailed in publicly available research, the methodology is widely applied to analogous compounds. For instance, the related compound, Fmoc-Tyr(tBu)-OH, is routinely assessed by HPLC, with purity requirements typically set at ≥98.0% or ≥99.0%. glentham.com This level of scrutiny ensures the removal of impurities such as dipeptides or free amino acids. Enantioseparation studies on various Nα-Fmoc proteinogenic amino acids, including the tert-butyl protected tyrosine derivative, have also been conducted using HPLC, demonstrating the technique's capability to resolve stereoisomers. nih.gov
| Compound | Reported Purity | Reference |
|---|---|---|
| Fmoc-Tyr(tBu)-OH | ≥99.0% | glentham.comcem.com |
| Fmoc-Tyr(tBu)-OH | ≥98.0% | |
| Fmoc-L-Tyr(Me)-OH | min. 98.0 area% | vwr.com |
Thin-Layer Chromatography (TLC) serves as a versatile and rapid method for analyzing amino acid derivatives like this compound. bachem.com It is particularly effective for monitoring reaction progress and for the initial assessment of product purity due to the wide variety of available elution systems and visualization methods. bachem.com For this compound, a purity of ≥ 95% as determined by TLC has been reported. chemimpex.com The semi-quantitative nature of TLC allows for efficient side-by-side comparison of multiple samples, facilitating the detection of contaminants. bachem.com
| Compound | Reported Purity | Reference |
|---|---|---|
| This compound | ≥ 95% | chemimpex.com |
| Fmoc-Tyr(tBu)-OH | ≥ 98% |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methods for Structural Elucidation and Conformational Analysis
Spectroscopic techniques are employed to confirm the covalent structure of this compound and to gain insight into its three-dimensional shape. glpbio.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. For Fmoc-protected amino acids, NMR is used to confirm that the chemical structure of the synthesized compound matches the expected arrangement of atoms. glentham.com While specific proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound are not detailed in the surveyed literature, the analysis would be expected to verify the presence of the Fmoc, tyrosine, and malonyl-di-tert-butyl ester moieties through their characteristic chemical shifts and coupling patterns.
Mass Spectrometry (MS) is fundamental for determining the molecular weight of this compound, thereby confirming its elemental composition. bachem.com The technique provides a precise measurement of the mass-to-charge ratio of the ionized molecule. The expected molecular weight and exact mass are key parameters verified by this method.
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 617.69 g/mol | echemi.com |
| Molecular Weight | 617.7 g/mol | chemimpex.combachem.com |
| Exact Mass | 617.26200 Da | echemi.comchemsrc.com |
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent groups, such as the carbonyl (C=O) groups of the Fmoc protecting group, the carboxylic acid, and the malonate esters, as well as the aromatic rings of the fluorenyl and tyrosine moieties. This information is used to confirm the identity of the compound.
Circular Dichroism (CD) Spectroscopy for Peptide Conformation
Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the secondary structure of peptides and proteins in solution. It measures the differential absorption of left and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a signature of the peptide backbone conformation, allowing for the estimation of the content of α-helices, β-sheets, turns, and random coil structures. nih.govspringernature.comphotophysics.com
While specific CD spectroscopic data for peptides containing this compound are not extensively available in public literature, the principles of CD analysis remain applicable. The introduction of the bulky and flexible malonyl-di-tert-butyl group on the tyrosine side chain is expected to influence the local and global conformation of a peptide.
In a hypothetical scenario, researchers would synthesize a peptide incorporating this compound and analyze it using CD spectroscopy. The resulting spectrum would be compared to that of an unmodified control peptide to discern the structural impact of the modification. For instance, a decrease in the characteristic double minima at 208 and 222 nm would suggest a disruption of an α-helical conformation, whereas changes in the region around 218 nm might indicate alterations in β-sheet content.
A study on cyclic retro-inverso dipeptides containing a malonyl-tyrosine derivative highlighted the conformational preferences induced by the malonyl side chain. nih.gov While this study did not report CD spectra, its findings on the adoption of specific boat conformations underscore the significant structural influence of the malonyl modification, which would be reflected in the CD spectrum. nih.gov
The table below illustrates a hypothetical comparison of CD spectral features for a model peptide before and after the incorporation of a large side-chain modification like malonyl-di-Otbu.
| Secondary Structure | Characteristic Wavelengths (nm) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Hypothetical Change with Malonyl-Tyr |
| α-Helix | Minima at ~222 and ~208, Maximum at ~193 | -30,000 to -40,000 | Potential decrease in ellipticity, indicating disruption |
| β-Sheet | Minimum at ~218, Maximum at ~195 | -15,000 to -25,000 | Potential shift or change in ellipticity |
| Random Coil | Minimum near 198 | -40,000 | Potential increase in features indicative of disorder |
This table is for illustrative purposes and actual results would depend on the specific peptide sequence and experimental conditions.
Other Characterization Techniques Relevant to Research: Optical Rotation
Optical rotation is a fundamental technique used to characterize chiral molecules. It measures the angle to which the plane of polarized light is rotated when passing through a solution of a chiral substance. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the concentration, solvent, temperature, and the wavelength of the light used.
For this compound, the specific rotation would be a critical parameter for confirming its enantiomeric purity. While specific optical rotation data for this compound is not readily found in the surveyed literature, data for the closely related compound, Fmoc-Tyr(tBu)-OH, is available and illustrates the utility of this measurement.
The specific rotation of a compound is typically reported with the experimental conditions. For example, the specific rotation of Fmoc-Tyr(tBu)-OH has been reported as [α]D20 -29±2° (c = 1% in DMF). This indicates the measurement was taken at 20°C using the sodium D-line (589 nm) with a 1% solution in dimethylformamide. Another source reports a value of [α]20D -27.6° under similar conditions. chemicalbook.com
The following table presents reported optical rotation values for the related compound Fmoc-Tyr(tBu)-OH, which serves as an example of how such data is presented for Fmoc-protected amino acids.
| Compound | Specific Rotation [α] | Concentration (c) | Solvent | Temperature (°C) | Source |
| Fmoc-Tyr(tBu)-OH | -29 ± 2° | 1% | DMF | 20 | |
| Fmoc-Tyr(tBu)-OH | -27.6° | 0.5-2.0 mg/ml | DMF | 20 | chemicalbook.com |
| Fmoc-Tyr(tBu)-OH | +5.2° | 0.5-2.0 mg/ml | Ethyl Acetate (B1210297) | 20 | chemicalbook.com |
| Fmoc-Tyr(tBu)-OH | -6° | 0.5-2.0 mg/ml | Methanol | 20 | chemicalbook.com |
The measurement of the optical rotation of this compound would be essential for quality control in its synthesis and for ensuring the stereochemical integrity of the peptides into which it is incorporated. Any deviation from an established standard value would indicate the presence of impurities or racemization.
Computational Chemistry and Modeling Studies
Conformational Analysis and Molecular Dynamics Simulations of Peptides Containing Malonyl-Tyrosine
Research indicates that the malonyl group, with its two carboxylate functions, can engage in a variety of intramolecular and intermolecular interactions, such as hydrogen bonds and salt bridges. These interactions can stabilize specific conformations, such as β-turns or extended structures, which may be critical for receptor binding. For instance, MD simulations can predict the probability of a peptide adopting a pre-organized, bioactive conformation, which can reduce the entropic penalty upon binding to its target protein. The analysis of secondary chemical shifts from NMR spectroscopy, when combined with MD simulations, offers a powerful approach to refine the conformational ensemble of flexible peptides, providing a more accurate picture of their behavior in solution. mdpi.com
Ligand-Protein Interaction Modeling for PTP and SH2 Domain Binding
A primary application of malonyl-tyrosine is to act as a stable mimetic of phosphotyrosine (pTyr), enabling the design of inhibitors for protein tyrosine phosphatases (PTPs) and Src Homology 2 (SH2) domain-containing proteins. nih.govnih.gov Computational docking and MD simulations are crucial for modeling and understanding these ligand-protein interactions. nih.govnih.gov
PTP Binding: In the context of PTPs, such as PTP1B, modeling studies show that the malonyl group effectively mimics the phosphate (B84403) group of pTyr. acs.orgwiley.com It fits into the highly conserved, positively charged active site pocket, known as the PTP loop. nih.gov The two carboxylate groups of the malonate form strong electrostatic interactions and hydrogen bonds with backbone amides and key arginine residues in the binding pocket. nih.govacs.org This binding, however, can differ subtly from pTyr; for example, some studies with related mimetics have shown that binding does not always induce the closure of the catalytically important WPD loop, a conformational change typically seen with pTyr-containing substrates. acs.orgrcsb.org
SH2 Domain Binding: SH2 domains are protein modules that specifically recognize pTyr residues within particular peptide sequences. nih.govbiorxiv.org Malonyl-tyrosine has been successfully incorporated into peptides to target these domains. nih.govresearchgate.net Computational models demonstrate that the malonyl group occupies the conserved pTyr binding pocket of the SH2 domain, which is rich in basic residues that form favorable electrostatic interactions. nih.gov The specificity of these interactions is often governed by the amino acid residues flanking the malonyl-tyrosine, which interact with more variable regions on the SH2 domain surface. nih.gov MD simulations have been instrumental in revealing the allosteric mechanisms by which peptide binding to an SH2 domain can induce conformational changes elsewhere in the protein, leading to functional activation or inhibition. nih.govnih.govfrontiersin.orgnih.gov For example, simulations on the SHP2 phosphatase show that peptide binding to its N-terminal SH2 domain alters the domain's flexibility, which in turn leads to the dissociation from and activation of the phosphatase domain. nih.govnih.gov
Table 1: Comparison of Key Interactions for pTyr vs. Malonyl-Tyrosine in PTP1B Active Site (Illustrative) This interactive table summarizes the typical interactions observed in computational models.
| Interacting Moiety | Key PTP1B Residues | Interaction Type |
| Phosphotyrosine (pTyr) | Arg221, Gln262, Cys215, Ser216 | Hydrogen Bonding, Electrostatic |
| Ala217, Gly220 | van der Waals | |
| Malonyl-Tyrosine | Arg221, Gln262 | Hydrogen Bonding, Electrostatic |
| Ala217, Gly220 | van der Waals | |
| No interaction with Cys215 (catalytic residue) | N/A |
Quantum Chemical Calculations for Reactivity and Selectivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules like Fmoc-Tyr(Malonyl-Di-Otbu)-OH. nih.govnih.gov These calculations go beyond the classical force fields used in MD simulations to offer a more fundamental understanding of chemical properties.
DFT can be used to accurately calculate the partial charges on the atoms of the malonyl-tyrosine side chain, confirming the high negative charge density on the carboxylate groups that is essential for mimicking phosphotyrosine. researchgate.net This information is valuable for parameterizing classical force fields to improve the accuracy of MD simulations. Furthermore, quantum calculations can predict the pKa values of the malonic acid protons, offering a clear picture of the ionization state under physiological conditions.
From a synthetic chemistry perspective, DFT can model reaction pathways and transition states. This allows for the prediction of the most likely sites of reaction on the this compound molecule, aiding in the design of synthetic routes and the optimization of reaction conditions to achieve desired selectivity and yield. dntb.gov.ua For example, such calculations could predict the relative reactivity of the different carboxyl groups or other functional groups within the molecule during peptide synthesis or modification.
Table 2: Illustrative Data from Quantum Chemical Calculations This interactive table shows examples of parameters that can be derived from DFT calculations for a malonyl-tyrosine analogue.
| Calculated Parameter | Value (Example) | Significance |
| Partial Charge on Malonyl Oxygen | -0.85 e | High negative charge facilitates strong electrostatic interactions with protein binding pockets. |
| First pKa of Malonyl Group | ~ 2.5 | Indicates the group is fully deprotonated and negatively charged at physiological pH. |
| Second pKa of Malonyl Group | ~ 5.5 | Indicates the group is fully deprotonated and negatively charged at physiological pH. |
| HOMO-LUMO Energy Gap | 5.2 eV | Relates to the chemical reactivity and electronic excitation properties of the molecule. |
Conclusion and Future Outlook in Chemical Biology Research
Summary of Academic Contributions and Research Impact of Fmoc-Tyr(Malonyl-Di-Otbu)-OH
This compound, a protected derivative of L-O-(2-malonyl)tyrosine (OMT), has made significant academic contributions primarily as a non-hydrolyzable phosphotyrosine (pTyr) mimetic. Its structure, featuring a malonic acid group attached to the tyrosine side chain, serves as a stable isostere of the labile phosphate (B84403) group found in pTyr. This stability is crucial for the development of inhibitors for protein tyrosine phosphatases (PTPs) and Src homology 2 (SH2) domain-containing proteins, which are key players in signal transduction pathways. nih.govrsc.org
The research impact of this compound is most evident in the field of PTP inhibitor development. PTPs, such as PTP1B, are critical negative regulators of insulin (B600854) signaling, making them attractive targets for the treatment of type 2 diabetes and obesity. nih.gov However, the development of effective PTP inhibitors is challenged by the rapid hydrolysis of the phosphate group in substrate mimics. The use of this compound in solid-phase peptide synthesis allows for the creation of peptides containing the OMT residue, which are resistant to phosphatase activity. nih.gov
Detailed research has demonstrated the effectiveness of these OMT-containing peptides. For instance, a peptide containing OMT was found to inhibit PTP1B with significantly greater potency than its phosphorylated counterpart. bachem.com Further studies have explored the incorporation of a fluorinated version of this mimetic, fluoro-O-malonyltyrosine (FOMT), which has shown even greater inhibitory potency against PTP1B, with a reported Ki value of 170 nM in a thioether-cyclized peptide. nih.gov This enhancement is attributed to favorable hydrogen-bonding interactions between the fluorine atom and the enzyme's active site. acs.org
The application of this compound extends to the study of SH2 domains, which are protein modules that recognize and bind to pTyr residues, mediating protein-protein interactions in signaling cascades. nih.gov Peptides incorporating OMT have been successfully used to target the SH2 domains of various proteins, including PI-3 kinase, Src, Grb2, and SH-PTP2, demonstrating reasonable affinity and highlighting the versatility of this pTyr mimetic in probing different signaling pathways. nih.gov
| Target | Peptide Sequence | Mimetic | IC50 / Ki | Reference |
|---|---|---|---|---|
| PTP1B | Ac-D-A-D-E-X-L-amide | OMT | 10 µM (IC50) | acs.org |
| PTP1B | Ac-D-A-D-E-X-L-amide | FOMT | 1 µM (IC50) | acs.org |
| PTP1B | Thioether-cyclized EGFR988-993 analogue | FOMT | 170 nM (Ki) | nih.gov |
| PI-3 kinase C-terminal p85 SH2 domain | Ac-D-(L-OMT)-V-P-M-L-amide | OMT | 14.2 µM (IC50) | nih.gov |
| Src SH2 domain | Ac-Q-(L-OMT)-E-E-I-P-amide | OMT | 25 µM (IC50) | nih.gov |
| Grb2 SH2 domain | Ac-N-(L-OMT)-V-N-I-E-amide | OMT | 120 µM (IC50) | nih.gov |
| N-terminal SH-PTP2 SH2 domain | Ac-L-N-(L-OMT)-I-D-L-D-L-V-amide | OMT | 22.0 µM (IC50) | nih.gov |
Emerging Trends in Peptide Chemistry and Tyrosine Functionalization Research
The field of peptide chemistry is continually evolving, with a strong focus on developing novel methods for the site-specific functionalization of amino acid residues. Tyrosine, with its unique phenolic side chain, has emerged as a versatile target for chemical modification, offering an alternative to the more traditionally targeted lysine (B10760008) and cysteine residues. nih.govnih.govrsc.org
Recent trends in tyrosine functionalization encompass a variety of innovative strategies:
Enzymatic and Metal-Catalyzed Modifications: Researchers are increasingly employing enzymes like tyrosinase and horseradish peroxidase (HRP) to catalyze the site-selective modification of tyrosine residues. walshmedicalmedia.comjst.go.jp These enzymatic methods offer high specificity under mild, biologically compatible conditions. walshmedicalmedia.com Alongside enzymatic approaches, transition-metal-catalyzed reactions, utilizing catalysts based on palladium, copper, and ruthenium, have been developed to achieve precise control over tyrosine functionalization, enabling the introduction of diverse chemical moieties. walshmedicalmedia.comrsc.org
Development of Novel Phosphotyrosine Isosteres: While malonyl tyrosine has proven to be a valuable pTyr mimetic, the quest for isosteres with improved properties, such as enhanced binding affinity and cell permeability, continues. This has led to the development of a range of non-hydrolyzable pTyr analogues, including those based on phosphonates like (phosphonomethyl)phenylalanine (Pmp) and its fluorinated derivatives (FPmp and F2Pmp). nih.govtum.denih.gov More recently, pentafluorophosphato-phenylalanines have been reported as potent pTyr biomimetics, exhibiting significantly stronger binding to PTP1B than existing analogues. wiley.com Another promising avenue is the genetic incorporation of non-hydrolyzable pTyr analogs, such as p-carboxymethyl-L-phenylalanine (CMF), into proteins in mammalian cells, which allows for the study of phosphorylation events without the complication of dynamic dephosphorylation. biorxiv.org
Advanced Bioconjugation Techniques: Tyrosine bioconjugation is gaining prominence for applications in drug development, diagnostics, and materials science. walshmedicalmedia.com Innovations in this area include the development of reagents and reactions that proceed with high specificity and efficiency under mild conditions. walshmedicalmedia.com The "tyrosine click reaction," for example, allows for the selective modification of surface-exposed tyrosine residues. researchgate.net These advanced techniques are crucial for creating well-defined bioconjugates, such as antibody-drug conjugates (ADCs), with improved therapeutic properties. walshmedicalmedia.com
Prospects for Novel Research Tool Development and Mechanistic Insights in Biological Systems
The development of sophisticated chemical tools is paramount for dissecting complex biological processes. This compound and other pTyr mimetics are at the forefront of this endeavor, enabling the creation of novel probes and inhibitors to investigate the roles of tyrosine phosphorylation in health and disease.
A key area of development is the design of activity-based probes (ABPs) for PTPs. These probes are designed to covalently bind to the active site of PTPs, allowing for their specific detection and quantification in complex biological samples. pnas.org The development of ABPs with tunable specificity for different PTP subfamilies will be instrumental in elucidating the specific functions of individual PTPs and identifying new therapeutic targets. researchgate.net Peptides containing non-hydrolyzable pTyr mimetics like F2Pmp have been successfully used to enrich PTPs from cell lysates, providing a powerful tool for studying the "tyrosine phosphatome". researchgate.net
The use of non-hydrolyzable pTyr analogues also offers a powerful strategy for gaining mechanistic insights into biological systems. By incorporating these mimetics into peptides or proteins, researchers can "trap" signaling complexes that are normally transient, allowing for their detailed characterization. This approach can help to elucidate the intricate networks of protein-protein interactions that are governed by tyrosine phosphorylation. nih.gov Furthermore, the ability to generate homogenous populations of proteins with site-specific, stable pTyr mimetics through genetic encoding will greatly facilitate structural and functional studies of phosphorylated proteins and their complexes. biorxiv.org
Looking forward, the integration of novel pTyr mimetics into more complex molecular architectures, such as cyclic peptides and peptidomimetics, holds great promise for the development of highly potent and selective inhibitors for PTPs and SH2 domains. nih.govtum.de These next-generation research tools will undoubtedly continue to expand our understanding of the critical role of tyrosine phosphorylation in cellular regulation and pave the way for the development of new therapeutic strategies for a wide range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
